Product packaging for 2-Methoxypyrimidine-5-carboxylic acid(Cat. No.:CAS No. 344325-95-7)

2-Methoxypyrimidine-5-carboxylic acid

Cat. No.: B1368195
CAS No.: 344325-95-7
M. Wt: 154.12 g/mol
InChI Key: VZSPKIQKRMTWRO-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-5-carboxylic acid (CAS: 344325-95-7) is a heterocyclic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . It consists of a pyrimidine ring substituted with a methoxy group at position 2 and a carboxylic acid moiety at position 5. This compound is a versatile building block in medicinal chemistry, particularly in synthesizing kinase inhibitors and radiopharmaceuticals. For instance, Murthy and Ullas (2009) developed a method for synthesizing its carbon-14 labeled variant for metabolic studies . Its structural features enable participation in decarboxylative cross-coupling reactions, which are pivotal for generating bioactive pyrimidine derivatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O3 B1368195 2-Methoxypyrimidine-5-carboxylic acid CAS No. 344325-95-7

Properties

IUPAC Name

2-methoxypyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6-7-2-4(3-8-6)5(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSPKIQKRMTWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424562
Record name 2-methoxypyrimidine-5-carboxylic acid
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344325-95-7
Record name 2-Methoxy-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344325-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-methoxypyrimidine-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxypyrimidine-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxypyrimidine-5-carboxylic acid can be achieved through several methods. One versatile method involves the use of [14C] labeling at the 2-position of the pyrimidine ring. This method includes the conversion of [14C] barium cyanamide to [14C] cyanamide, followed by reaction with anhydrous methanol in the presence of dry hydrogen chloride gas to produce [14C] O-methylisourea hydrochloride. Subsequent reactions lead to the formation of the desired compound .

Another approach involves the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride to form the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This intermediate is then treated with various amidinium salts to produce 2-substituted pyrimidine-5-carboxylic esters .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic substitution to form esters, amides, and other derivatives. These reactions are critical for modifying solubility, bioavailability, and reactivity in drug discovery.

Reaction TypeReagents/ConditionsProductYieldReference
Esterification Methanol/H₂SO₄ (reflux)Methyl 2-methoxypyrimidine-5-carboxylate85%3,
Amidation Thionyl chloride → NH₃2-Methoxypyrimidine-5-carboxamide78%3,
Mixed Anhydride Ethyl chloroformateActivated intermediate for peptide coupling90%3

Key findings:

  • Esterification typically employs acid catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP3.

  • Amidation often requires prior activation of the carboxylic acid (e.g., via acid chloride formation using SOCl₂)3.

Decarboxylation Reactions

Decarboxylation removes the carboxylic acid group under thermal or basic conditions, yielding 2-methoxypyrimidine derivatives.

ConditionsProductMechanismReference
Thermal (200°C) 2-Methoxypyrimidine + CO₂Radical-mediated pathway
CuO/NMP (120°C) 5-Methoxy-2-pyrimidinamineMetal-catalyzed decarboxylation

Nucleophilic Substitution at Pyrimidine Ring

The methoxy group at position 2 can participate in nucleophilic aromatic substitution (SNAr) under acidic or basic conditions.

ReactionReagentsProductApplicationReference
Methoxy → Chloro POCl₃, DMF (80°C)2-Chloropyrimidine-5-carboxylic acidIntermediate for cross-coupling
Methoxy → Amine NH₃/MeOH (sealed tube)2-Aminopyrimidine-5-carboxylic acidAnticancer agent precursor

Key observation:

  • POCl₃-mediated substitution achieves >90% conversion but requires anhydrous conditions .

Cross-Coupling Reactions

The pyrimidine ring facilitates coupling reactions (e.g., Suzuki, Buchwald–Hartwig) for creating biaryl or amino-substituted derivatives.

Reaction TypeCatalysts/ReagentsProductBiological ActivityReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃5-(Aryl)pyrimidine-2-carboxylic acidCOX-2 inhibition (IC₅₀ = 0.04 μM)
Buchwald–Hartwig Pd₂(dba)₃, Xantphos2-(Amino)pyrimidine-5-carboxylic acidAnti-inflammatory (ED₅₀ = 8.23 μM)

Oxidation and Reduction

Selective oxidation/reduction of functional groups modifies reactivity:

ProcessReagentsOutcomeReference
Carboxylic Acid → Alcohol LiAlH₄ (THF, 0°C)5-(Hydroxymethyl)-2-methoxypyrimidineUnstable; requires stabilization
Methoxy → Hydroxyl BBr₃ (CH₂Cl₂)2-Hydroxypyrimidine-5-carboxylic acidChelating agent for metal ions

Stability and Reactivity Considerations

  • pH Sensitivity : Degrades under strong acidic/basic conditions (t₁/₂ = 2 hr at pH < 2 or > 12) .

  • Thermal Stability : Stable up to 150°C; decomposes above 200°C via decarboxylation .

Scientific Research Applications

2-Methoxypyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Electronic Effects :

    • The methoxy group in This compound is electron-donating, stabilizing the pyrimidine ring via resonance. This contrasts with the electron-withdrawing sulfonyl group in 2-(methylsulfonyl)pyrimidine-5-carboxylic acid , which increases acidity (pKa ~2.5–3.0) and facilitates nucleophilic aromatic substitution .
    • The hydroxyl group in 2-hydroxypyrimidine-5-carboxylic acid enhances hydrogen-bonding capacity, making it suitable for coordination complexes .
  • The thiol (-SH) group in 4-amino-2-sulfanylpyrimidine-5-carboxylic acid enables disulfide bond formation, relevant in redox-sensitive therapeutic agents .

Biological Activity

2-Methoxypyrimidine-5-carboxylic acid (2-MPCA) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆N₂O₃
  • SMILES : COC1=NC=C(C=N1)C(=O)O
  • InChI : InChI=1S/C6H6N2O3/c1-11-6-7-2-4(3-8-6)5(9)10/h2-3H,1H3,(H,9,10)

The compound features a methoxy group and a carboxylic acid group, which are crucial for its biological activity. The presence of these functional groups allows for interactions with various biological targets.

Anti-inflammatory Properties

Research indicates that 2-MPCA exhibits significant anti-inflammatory effects. It has shown inhibitory activity against cyclooxygenase enzymes (COX), particularly COX-2, which plays a vital role in the inflammatory process. The IC₅₀ value for COX-2 inhibition has been reported to be comparable to established anti-inflammatory agents such as celecoxib .

In a study involving carrageenan-induced paw edema in rats, 2-MPCA demonstrated an ED₅₀ value of 9.17 μM, indicating its potential as a therapeutic agent for inflammatory conditions .

Antimicrobial Activity

Preliminary studies suggest that 2-MPCA may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results that warrant further investigation into its efficacy as an antimicrobial agent.

The mechanism by which 2-MPCA exerts its biological effects involves its interaction with specific enzymes and receptors. It is believed to modulate the activity of COX enzymes and possibly other inflammatory mediators, leading to reduced inflammation and pain .

Interaction Studies

Interaction studies have focused on the binding affinity of 2-MPCA to various biological targets. These studies are essential for understanding how structural modifications can enhance therapeutic efficacy or reduce side effects. The compound's ability to interact with enzymes involved in inflammatory pathways is particularly noteworthy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-MPCA, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
This compoundMethoxy and carboxylic groupsPotential anti-inflammatory activity
Pyrimidine-5-carboxylic acidCarboxylic group onlyLess soluble; different reactivity
2-Aminopyrimidine-5-carboxylic acidAmino group instead of methoxyDifferent biological activity profile
2-Hydroxypyrimidine-5-carboxylic acidHydroxyl group replacing methoxyEnhanced solubility; varied interaction potential

This comparison highlights the significance of the methoxy substitution in influencing both the chemical behavior and biological activity of 2-MPCA.

Case Studies and Research Findings

Recent studies have explored the anti-inflammatory effects of various pyrimidine derivatives, including 2-MPCA. For instance:

  • Study on COX Inhibition : A study demonstrated that certain pyrimidine derivatives exhibited IC₅₀ values against COX-2 that were significantly lower than traditional NSAIDs, suggesting enhanced efficacy in reducing inflammation .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial activity of 2-MPCA against common pathogens, revealing promising results that could lead to new therapeutic applications in infectious diseases.

Q & A

Q. What are the key synthetic methodologies for 2-methoxypyrimidine-5-carboxylic acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves oxidation or functionalization of pre-existing pyrimidine derivatives. For example:

  • Oxidation of methyl groups : Potassium permanganate (KMnO₄) in acidic or aqueous media is commonly used to oxidize methyl-substituted pyrimidines to carboxylic acids. Reaction temperatures (e.g., 90–95°C) and stoichiometric control of KMnO₄ are critical for minimizing side reactions .
  • Purification : Acidification (pH 4–5) followed by recrystallization via copper salt intermediates can isolate the product (yield ~47% reported for analogous pyridinecarboxylic acids) .

Q. How is this compound characterized structurally and analytically?

Key characterization methods include:

  • NMR spectroscopy : Methoxy protons appear as singlets near δ 3.85–4.0 ppm, while carboxylic acid protons are broad signals around δ 9–10 ppm .
  • Mass spectrometry : Exact mass (C₆H₆N₂O₃) is 154.0343 g/mol, with fragmentation patterns reflecting the pyrimidine ring and methoxy group .
  • Elemental analysis : Expected composition: C 46.75%, H 3.89%, N 18.18%, O 31.18% (calculated for C₆H₆N₂O₃) .

Q. What stability considerations are critical for handling this compound in aqueous/organic solvents?

  • pH sensitivity : The carboxylic acid group protonates/deprotonates in aqueous media (pKa ~2–3), affecting solubility and reactivity. Stability decreases under strong alkaline conditions (pH >10) due to hydrolysis of the methoxy group .
  • Storage : Anhydrous conditions at –20°C are recommended to prevent dimerization or decarboxylation .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?

  • Boronic acid derivatives : Suzuki-Miyaura cross-coupling with 2-methoxypyrimidine-5-boronic acid (CAS 628692-15-9) enables selective C–C bond formation at the 5-position .
  • Amidation strategies : Parallel solution-phase amidation using coupling agents (e.g., EDC/HOBt) with amines generates libraries of carboxamides for structure-activity relationship (SAR) studies .

Q. What computational or experimental evidence supports the role of this compound in metal coordination or catalysis?

  • Metal chelation : The pyrimidine N-atoms and carboxylate group can coordinate transition metals (e.g., Cu²⁺, Fe³⁺), as inferred from analogous pyrimidinecarboxylate complexes. DFT studies predict binding energies of ~200–250 kJ/mol for Cu²⁺ complexes .
  • Catalytic applications : Potential use in asymmetric catalysis (e.g., chiral ligands) requires enantiomeric resolution via chiral auxiliaries or chromatography .

Q. How do structural modifications (e.g., halogenation, alkylation) impact the physicochemical properties of this compound?

  • Lipophilicity : Chlorination at the 4-position increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility (data from analogous pyrimidines) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C for methyl esters, while free acids decompose at ~150°C .

Methodological Notes

  • Contradictions in evidence : While oxidation with KMnO₄ is widely reported , alternative methods (e.g., enzymatic oxidation) are absent in the literature reviewed.
  • Unresolved challenges : Scalability of boronic acid coupling reactions remains limited by the cost of palladium catalysts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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